Product packaging for Morpholine, 2-[(2-ethoxyphenyl)methoxy]-(Cat. No.:CAS No. 89220-89-3)

Morpholine, 2-[(2-ethoxyphenyl)methoxy]-

Cat. No.: B13945580
CAS No.: 89220-89-3
M. Wt: 237.29 g/mol
InChI Key: RZYFDVJKPAJPRO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Morpholine (B109124) Synthesis Methodologies

The synthesis of morpholine has evolved significantly since it became commercially available in the 1930s. researchgate.net Early industrial production primarily relied on the acid-catalyzed dehydration of diethanolamine (B148213) using concentrated sulfuric acid. wikipedia.orgnih.gov This method has been largely superseded by more efficient processes.

Modern industrial synthesis often involves the reaction of diethylene glycol with ammonia (B1221849) at high temperatures (150–400°C) and pressures (3–40 MPa), typically in the presence of hydrogen and a metal hydrogenation catalyst. wikipedia.orgnih.govgoogle.com This approach is favored due to the ready availability of the raw materials. guidechem.com

Over the years, a variety of synthetic routes have been developed in laboratory settings to create morpholine and its substituted derivatives. These methods often start from vicinal amino alcohols, oxiranes, or aziridines. researchgate.net Recent advancements focus on creating more efficient, selective, and environmentally friendly protocols. For instance, a one or two-step, redox-neutral protocol has been developed using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols to morpholines. chemrxiv.orgorganic-chemistry.org Other modern strategies include palladium-catalyzed carboamination reactions, iron(III)-catalyzed diastereoselective synthesis, and photocatalytic couplings to yield variously substituted morpholines. e3s-conferences.orgorganic-chemistry.org

Method Reactants Key Conditions Notes
Dehydration of Diethanolamine DiethanolamineConcentrated Sulfuric AcidAn early, major industrial process. wikipedia.orgnih.gov
Reaction of Diethylene Glycol Diethylene Glycol, AmmoniaHigh Temperature & Pressure, Hydrogen, CatalystThe primary modern industrial method. wikipedia.orggoogle.comguidechem.com
From Vicinal Amino Alcohols 1,2-Amino AlcoholsAnnulation with reagents like chloroacetyl chlorideA common laboratory approach involving cyclization. researchgate.netchemrxiv.org
Redox-Neutral Protocol 1,2-Amino Alcohols, Ethylene SulfatePotassium tert-butoxide (tBuOK)A simple, high-yielding modern method. chemrxiv.orgorganic-chemistry.org
Palladium-Catalyzed Cyclization Substituted Ethanolamine (B43304) Derivatives, Aryl/Alkenyl BromidePd-catalystAllows for the creation of enantiopure cis-3,5-disubstituted morpholines. e3s-conferences.org

Significance of the Morpholine Core in Synthetic Chemistry

The morpholine ring is recognized as a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govnih.gov Its inclusion in a molecule can significantly enhance pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov The ring's weak basicity and balanced lipophilic-hydrophilic profile can improve a drug's solubility, metabolic stability, and ability to cross the blood-brain barrier. nih.govacs.orgnih.gov

In organic synthesis, morpholine is widely used as a versatile building block. wikipedia.org It is a key component in the preparation of numerous approved drugs. nih.gov For example, it is a structural component of the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Furthermore, due to its polarity and relatively low cost, morpholine is often employed as a solvent for chemical reactions. wikipedia.orgresearchgate.net It is also commonly used to generate enamines, which are important reactive intermediates for forming carbon-carbon bonds, notably in the Stork enamine reaction. fiveable.me

Drug Name Therapeutic Class Significance of Morpholine Moiety
Linezolid AntibioticIntegral part of the core structure. wikipedia.org
Gefitinib (Iressa®) Anticancer AgentA key building block in its synthesis. wikipedia.org
Rivaroxaban AnticoagulantContains a morpholinone core, a derivative of morpholine. researchgate.net
Dextromoramide AnalgesicThe morpholine ring is a key structural feature. wikipedia.org
Reboxetine AntidepressantThe morpholine ring is central to its structure and CNS activity. chemrxiv.org

Overview of Advanced Derivatization Strategies for Heterocyclic Systems

The continuous demand for novel therapeutic agents has driven the development of advanced strategies to derivatize heterocyclic scaffolds like morpholine. mdpi.comelsevierpure.com These methods allow chemists to create large libraries of related compounds for biological screening, facilitating the discovery of new drugs. researchgate.net

One powerful approach is the solid-phase synthesis of heterocyclic libraries. In this technique, a core scaffold is attached to a solid support (a resin), which is then divided and treated with various reagents in parallel to generate a multitude of new derivatives. researchgate.net This high-throughput method is highly efficient for creating new chemical entities.

Transition metal-catalyzed cross-coupling reactions are fundamental tools for derivatization. Reactions such as the Suzuki, Heck, and Stille couplings are reliable methods for forming new carbon-carbon bonds, allowing for the introduction of diverse substituents onto the heterocyclic core. researchgate.net Similarly, the Buchwald-Hartwig amination is used to form carbon-nitrogen bonds. researchgate.net

More recent strategies focus on the direct functionalization of C-H bonds , which avoids the need for pre-functionalized starting materials, making syntheses more atom-economical and efficient. Other modern techniques include photocatalysis and electrochemistry, which are often considered "green" synthetic routes. mdpi.com These methods provide novel pathways for creating complex and unique heterocyclic structures. organic-chemistry.org

Strategy Description Application Example
Solid-Phase Synthesis A core molecule is attached to a resin and derivatized in parallel.High-throughput synthesis of compound libraries for screening. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) that form C-C or C-N bonds using a metal catalyst.Introduction of aryl or alkyl groups onto the heterocyclic ring. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group on an aromatic ring by a nucleophile.Useful for attaching halogenated heterocyclic cores to other molecules. researchgate.net
C-H Bond Functionalization Direct conversion of a C-H bond into a C-C, C-N, or C-O bond.A more efficient and "greener" way to add new functional groups. elsevierpure.com
Photocatalysis/Electrochemistry Using light or electricity to drive chemical reactions.Enabling novel transformations and promoting sustainable synthesis. organic-chemistry.orgmdpi.com

Rationale for Investigating 2-Substituted Phenoxy-Methoxy Morpholine Frameworks

The investigation of specifically substituted morpholine frameworks, such as those with a phenoxy-methoxy group at the 2-position, is driven by the search for novel compounds with tailored biological activities and improved pharmacological profiles. The substitution pattern on the morpholine ring is critical in determining its interaction with biological targets. e3s-conferences.org

Research into 2-substituted morpholines, particularly 2-hydroxy(alkoxy)-2-aryl derivatives, has revealed a wide range of interesting biological activities. nih.gov The synthesis of these compounds often involves the reaction of a 2-aminoethanol with an aryl-bromomethyl-ketone, which cyclizes to form the morpholine ring. nih.gov By varying the starting materials, chemists can systematically modify the substituents at the 2- and 4-positions to fine-tune the compound's properties.

The introduction of substituents at the 2-position can introduce conformational constraints to the otherwise flexible morpholine ring, which can be a valuable tool in drug design to orient other functional groups correctly for binding to a biological target. nih.govnih.gov The phenoxy-methoxy group, in particular, combines an aromatic ring (phenoxy) with a flexible linker (methoxy), providing opportunities for various interactions such as pi-stacking and hydrogen bonding, while also influencing the compound's solubility and metabolic stability.

The rationale for investigating frameworks like Morpholine, 2-[(2-ethoxyphenyl)methoxy]- is to explore new chemical space in the pursuit of agents with specific therapeutic potential, building upon previous findings that have linked 2-substituted morpholines to a variety of biological effects.

2-Substituted Morpholine Type Observed Biological Activities Reference
2-Phenyl AnaloguesSympathomimetic, Central Dopaminergic, Analgesic nih.gov
2-Phenyl & 2-Biphenyl DerivativesAntioxidant, Anti-inflammatory, Immunomodulating nih.gov
2-Biphenyl DerivativesReduction of plasma triglycerides, total cholesterol, and LDL-cholesterol nih.gov
2-Nitroxy-alkoxy DerivativesPotent hypolipidemic-hypocholesterolemic agents nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO3 B13945580 Morpholine, 2-[(2-ethoxyphenyl)methoxy]- CAS No. 89220-89-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89220-89-3

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-[(2-ethoxyphenyl)methoxy]morpholine

InChI

InChI=1S/C13H19NO3/c1-2-15-12-6-4-3-5-11(12)10-17-13-9-14-7-8-16-13/h3-6,13-14H,2,7-10H2,1H3

InChI Key

RZYFDVJKPAJPRO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1COC2CNCCO2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Ethoxyphenyl Methoxy Morpholine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, FGI) to reveal potential synthetic pathways. researchgate.netlkouniv.ac.in

The morpholine (B109124) ring is a 1,4-oxazinane, a six-membered heterocycle containing both oxygen and nitrogen atoms. The most logical disconnections involve breaking the C-N and C-O bonds. slideshare.netscripps.edu

C-N and C-O Disconnection: A common strategy involves two disconnections of the heteroatom bonds. This approach breaks the morpholine ring into a 1,2-amino alcohol synthon and a two-carbon synthon. In practice, this translates to starting with an N-substituted ethanolamine (B43304) derivative, which is then cyclized by reaction with a two-carbon electrophile, such as a 1,2-dihaloethane or an epoxide.

Double C-N Disconnection: An alternative, though less common, disconnection involves breaking both C-N bonds. This would lead to diethanolamine (B148213) or a derivative and a separate precursor to introduce the substituent at the 2-position.

Double C-O Disconnection: Similarly, disconnecting both C-O bonds would lead to an aziridine (B145994) derivative and ethylene (B1197577) glycol.

These primary disconnections suggest that key intermediates for morpholine synthesis are typically derivatives of ethanolamine. researchgate.net

Table 1: Disconnection Strategies for the Morpholine Ring
Disconnection TypeBonds CleavedResulting Synthons/PrecursorsForward Reaction Implication
Standard C-N/C-OOne C-N and one C-O bond1,2-amino alcohol and a C2 electrophileAlkylation/cyclization of an amino alcohol
Epoxide-basedOne C-N and one C-O bondEthanolamine and an epoxideRing-opening of an epoxide followed by cyclization
Aziridine-basedOne C-N and one C-O bondAziridine and a C2 diolRing-opening of an aziridine followed by cyclization

The side chain is an ether, specifically a 2-ethoxybenzyl ether. The most straightforward disconnection is at the ether C-O bond, which is a common and reliable strategy in retrosynthesis. amazonaws.comyoutube.com

This disconnection yields two possible sets of synthons:

Path A: A 2-(hydroxymethyl)morpholine derivative and an electrophilic 2-ethoxybenzyl species (e.g., 2-ethoxybenzyl bromide). The corresponding forward reaction is a Williamson ether synthesis, where the alkoxide of the morpholine alcohol attacks the benzyl (B1604629) halide. youtube.com

Path B: A 2-(halomethyl)morpholine derivative and a nucleophilic 2-ethoxyphenoxide. This is also a Williamson ether synthesis, but with the nucleophile and electrophile roles reversed.

Alternatively, the entire side chain can be installed on a precursor before the morpholine ring is formed. For instance, starting with an amino alcohol that already contains the 2-ethoxyphenyl methoxy (B1213986) group. This approach simplifies the final steps but requires a more complex starting material.

Classical and Contemporary Approaches to Morpholine Ring Formation

The construction of the morpholine scaffold is a well-established area of heterocyclic chemistry, with methods ranging from classical cyclizations to modern catalytic and multi-component reactions. researchgate.netresearchgate.net

The most common route to morpholines involves the annulation of 1,2-amino alcohols. chemrxiv.orgchemrxiv.org This conceptually simple approach builds the ring by adding a two-carbon unit to the amino alcohol. chemrxiv.org

A traditional three-step sequence involves:

N-acylation of the 1,2-amino alcohol with chloroacetyl chloride.

Intramolecular Williamson ether synthesis via cyclization of the resulting amide to form a morpholin-3-one.

Reduction of the amide (morpholinone) to the desired morpholine using reducing agents like lithium aluminum hydride or borane. chemrxiv.org

More recent advancements provide direct, one- or two-step protocols. A notable modern reagent is ethylene sulfate (B86663), which reacts with 1,2-amino alcohols to form a zwitterionic intermediate that can be cyclized under basic conditions (e.g., with tBuOK) to yield the morpholine directly. chemrxiv.orgchemrxiv.orgorganic-chemistry.org This method is redox-neutral and avoids the use of harsh reducing agents. chemrxiv.orgchemrxiv.org

Epoxides and aziridines are strained three-membered rings that serve as excellent electrophilic precursors for constructing larger heterocycles. researchgate.netresearchgate.net

From Epoxides: The synthesis can begin with the ring-opening of a suitable epoxide. For the target molecule, this could involve reacting 2-(2-ethoxyphenoxy)oxirane with ethanolamine. The initial nucleophilic attack by the amine on the epoxide ring would be followed by an intramolecular cyclization (dehydration) to form the morpholine ring. mdpi.comthieme-connect.comorganic-chemistry.org The regioselectivity of the epoxide opening is a critical factor in this approach. researchgate.net

From Aziridines: N-protected aziridines can be opened by nucleophiles. For instance, an N-protected 2-(hydroxymethyl)aziridine could be reacted with a two-carbon electrophile, or alternatively, an N-protected aziridine could be opened by the anion of ethylene glycol, followed by cyclization. researchgate.net

These methods are powerful for creating substituted morpholines, as the stereochemistry of the epoxide or aziridine can often be transferred to the final product. researchgate.net

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules by combining three or more starting materials in a single pot. researchgate.net This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. thieme-connect.com

Several MCRs have been adapted for morpholine synthesis:

Ugi-type Reactions: A versatile de novo synthesis of morpholines can be achieved through a tetrazole Ugi MCR. thieme-connect.comacs.org This reaction can combine an α-halo aldehyde or ketone, an isocyanide, an azide (B81097) source (like TMSN₃), and a 2-aminoethanol derivative. The resulting Ugi adduct is then cyclized under basic conditions via an intramolecular Sₙ2 reaction to form the highly substituted morpholine ring. acs.org

Copper-Catalyzed MCR: A three-component reaction involving a terminal alkyne, an isocyanate, and an oxirane, catalyzed by a copper source, can produce morpholine derivatives in a domino reaction sequence. thieme-connect.com

Other MCRs: An efficient synthesis of 2,2,6-trisubstituted morpholines has been described by mixing epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin. acs.org

These contemporary methods provide rapid access to complex morpholine scaffolds that might be difficult to assemble using classical, stepwise approaches. researchgate.netacs.org

Table 2: Comparison of Morpholine Ring Formation Methods
MethodKey Starting MaterialsKey FeaturesReference Examples
Cyclization of 1,2-Amino Alcohols1,2-amino alcohol, chloroacetyl chloride or ethylene sulfateClassical, robust; modern variations are redox-neutral and high-yielding.Traditional morpholinone reduction chemrxiv.org; Ethylene sulfate method chemrxiv.orgorganic-chemistry.org
Ring-Closing from EpoxidesEpoxide, ethanolamine derivativeGood for stereochemical control; regioselectivity is key.BF₃·Et₂O catalysis researchgate.net; Nitro epoxide precursors thieme-connect.com
Multi-Component Reactions (MCRs)Aldehyde, amine, isocyanide, azide (Ugi)High efficiency and convergence; rapid library synthesis.Ugi-cyclization strategy thieme-connect.comacs.org; Copper-catalyzed domino reaction thieme-connect.com

Specific Synthetic Routes to 2-Substituted Morpholine Derivatives

The synthesis of 2-substituted morpholine derivatives, such as 2-[(2-ethoxyphenyl)methoxy]-morpholine, requires precise control over chemical transformations to install the desired functionalities onto the heterocyclic core. Methodologies often focus on either constructing the morpholine ring with the substituent already in place or functionalizing a pre-formed morpholine ring at the C-2 position.

Strategies for Stereoselective Synthesis at C-2 Position of the Morpholine Ring

Achieving stereocontrol at the C-2 position, which is adjacent to the ring oxygen, is a critical aspect of synthesizing chiral morpholine derivatives. Several catalytic asymmetric methods have been developed to this end.

One of the most powerful techniques is the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govrsc.org This "after cyclization" approach establishes the stereocenter on a pre-formed unsaturated ring. rsc.org Research has demonstrated that rhodium complexes bearing bisphosphine ligands with a large bite angle are highly effective catalysts for this transformation. nih.govrsc.org This method can provide a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). nih.govrsc.orgrsc.org The hydrogenation of a dehydromorpholine precursor already bearing the (2-ethoxyphenyl)methoxy group would be a direct route to the target molecule in an enantioenriched form. nih.govresearchgate.net

Organocatalysis offers another robust avenue for enantioselective synthesis. For instance, an asymmetric halocyclization protocol using cinchona alkaloid-derived catalysts can produce chiral morpholines from achiral alkenol substrates. rsc.orgrsc.org This method facilitates the construction of the morpholine ring while simultaneously setting the stereocenter. Similarly, organocatalytic desymmetric double aza-Michael additions have been employed to create functionalized fused morpholines with excellent stereocontrol. acs.org

Metal-catalyzed reactions beyond hydrogenation are also prevalent. Palladium-catalyzed processes, such as tandem allylic substitution reactions, have been used to synthesize chiral 2-vinyl-morpholines, which can be further modified. rsc.orgacs.org Additionally, palladium-catalyzed hydroamination is a key step in the stereoselective synthesis of 2,5-disubstituted morpholines from aziridine precursors. rsc.orgrsc.org A copper-promoted oxyamination of alkenes has also been reported, providing 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity. nih.gov

These strategies represent a versatile toolkit for controlling the stereochemistry at the C-2 position, which is fundamental for producing specific enantiomers of complex morpholine derivatives.

Coupling Reactions for Introducing the Phenoxy-Methoxy Side Chain

Introducing the entire phenoxy-methoxy side chain involves the formation of a crucial aryl ether C-O bond. Modern cross-coupling reactions provide efficient methods for forging this linkage, offering milder alternatives to traditional, harsher conditions.

The Buchwald-Hartwig C-O coupling reaction is a prominent palladium-catalyzed method for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This reaction couples alcohols or phenols with aryl halides or triflates. organic-chemistry.org In the context of synthesizing 2-[(2-ethoxyphenyl)methoxy]-morpholine, this reaction could be envisioned in two primary ways: coupling 2-ethoxyphenol (B1204887) with an N-protected 2-(halomethyl)morpholine or coupling an N-protected 2-(hydroxymethyl)morpholine with a 2-ethoxy-substituted aryl halide. The development of various generations of catalysts, particularly those with bulky, electron-rich phosphine (B1218219) ligands, has significantly expanded the scope and functional group tolerance of this reaction. jk-sci.comimperial.ac.uk

Another key method is the Ullmann condensation , a copper-catalyzed reaction between a phenol (B47542) and an aryl halide to form a diaryl ether. organic-chemistry.orgwikipedia.org While traditional Ullmann reactions required high temperatures and stoichiometric copper, modern protocols often use catalytic amounts of soluble copper salts with ancillary ligands, allowing the reaction to proceed under milder conditions. nih.gov This method is a viable alternative for constructing the aryl ether bond of the side chain. wikipedia.org Recent advancements include the use of copper nanoparticle catalysts to improve efficiency. mdpi.com

These coupling reactions are instrumental in attaching the aromatic portion of the side chain, a critical step in the convergent synthesis of the target compound.

Etherification and Alkylation Reactions for the 2-Ethoxyphenyl Methoxy Linkage

The final construction of the ether linkage between the morpholine's C-2 methyl group and the 2-ethoxyphenyl moiety is typically achieved through nucleophilic substitution, most commonly the Williamson ether synthesis. This reaction involves the alkylation of an alkoxide or phenoxide with an alkyl halide.

For the synthesis of 2-[(2-ethoxyphenyl)methoxy]-morpholine, a practical approach involves the reaction of the sodium or potassium salt of 2-ethoxyphenol with an N-protected 2-(halomethyl)morpholine (e.g., where the halogen is Cl, Br, or I) or a related derivative with a good leaving group like a tosylate. This SN2 reaction forms the desired C-O bond, connecting the morpholine scaffold to the aryloxy group via a methylene (B1212753) bridge. The synthesis of chiral alkoxymethyl morpholine analogs has been reported, demonstrating the feasibility of this alkylation strategy on the morpholine core. researchgate.netnih.gov

The synthesis would proceed as follows:

Deprotonation of 2-ethoxyphenol with a suitable base (e.g., sodium hydride, potassium carbonate) to generate the corresponding phenoxide.

Reaction of the phenoxide nucleophile with an electrophilic N-protected 2-(halomethyl)morpholine.

Subsequent deprotection of the nitrogen atom, if necessary, to yield the final product.

This classical etherification method remains a reliable and widely used strategy for constructing the specific ether linkage required in the target molecule.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for developing efficient, scalable, and sustainable synthetic routes. This involves the careful selection and screening of catalysts and solvents, as well as the adoption of principles of green chemistry.

Catalyst Development and Screening

The choice of catalyst is often the most critical factor influencing the yield, selectivity, and efficiency of a synthetic transformation. A wide array of catalysts has been developed for the synthesis of substituted morpholines.

Catalyst TypeSpecific Catalyst/Ligand SystemApplicationKey Findings
Rhodium Cationic Rhodium with SKP ligandAsymmetric HydrogenationHigh yields and enantioselectivities (up to 99% ee) for 2-substituted morpholines. nih.govthieme-connect.com
Palladium Pd(OAc)₂ with P(2-furyl)₃; (PNP)PdCl₂Carboamination, HydroaminationEffective for stereoselective synthesis of cis-3,5- and 2,5-disubstituted morpholines. rsc.orgnih.gov
Palladium Pd(0) with bulky phosphine ligands (e.g., BINAP, DPPF)Buchwald-Hartwig C-O CouplingEnables efficient formation of aryl ethers under milder conditions than traditional methods. wikipedia.orgjk-sci.com
Copper Cu(II) 2-ethylhexanoateAlkene OxyaminationPromotes stereoselective formation of 2-aminomethyl morpholines. nih.gov
Copper CuI, CuO NanoparticlesUllmann C-O CouplingCatalyzes the formation of aryl ethers; nanoparticles can enhance efficiency. organic-chemistry.orgmdpi.comthieme-connect.com
Organocatalyst Cinchona Alkaloid-derived PhthalazineEnantioselective ChlorocycloetherificationConstructs morpholines with quaternary stereocenters in high yields and enantioselectivities. rsc.orgrsc.org
Organocatalyst β-Morpholine Amino AcidsMichael AdditionEfficiently catalyzes 1,4-addition reactions, demonstrating the utility of morpholine-based catalysts. nih.govfrontiersin.org

Screening various metal precursors and, crucially, the associated ligands is a standard optimization procedure. For palladium-catalyzed couplings, for example, the steric and electronic properties of phosphine ligands can dramatically affect reaction rates and product yields. jk-sci.com Similarly, for organocatalytic reactions, subtle changes to the catalyst structure can lead to significant improvements in enantioselectivity. frontiersin.org

Solvent Effects and Green Chemistry Considerations

Solvent selection plays a critical role in reaction optimization, influencing reactant solubility, catalyst stability, and reaction rates. In the Rh-catalyzed asymmetric hydrogenation of dehydromorpholines, for example, aprotic and less polar solvents such as ethyl acetate (B1210297) and toluene (B28343) were found to be more effective, whereas coordinating solvents like methanol (B129727) or THF inhibited the reaction. researchgate.net Traditional Ullmann couplings often require high-boiling polar solvents like DMF, but modern catalyst systems are being developed to function in a wider range of media under milder conditions. wikipedia.org

In recent years, there has been a significant push towards incorporating the principles of green chemistry into pharmaceutical synthesis to reduce environmental impact. For morpholine synthesis, this includes:

Developing redox-neutral protocols: A recently developed method uses ethylene sulfate and tBuOK to convert 1,2-amino alcohols to morpholines in one or two steps. chemrxiv.orgnih.govacs.org This approach avoids the use of hazardous metal hydride reducing agents commonly employed in older methods. chemrxiv.orgnih.gov

Improving atom economy: The use of catalytic, rather than stoichiometric, reagents is a cornerstone of green chemistry, minimizing waste by maximizing the incorporation of starting materials into the final product. rsc.org

Utilizing green solvents: Research into benign alternatives to traditional volatile organic compounds is ongoing. N-formylmorpholine itself has been investigated as a non-toxic, non-corrosive, and stable green solvent for other organic transformations. europub.co.ukajgreenchem.com

Solvent-free conditions: Where possible, conducting reactions without a solvent can significantly reduce waste streams. Some modern catalytic protocols, including for Buchwald-Hartwig reactions, have been adapted for solvent-free conditions. jk-sci.com

By focusing on catalyst efficiency, optimal solvent choice, and the integration of green chemistry principles, the synthesis of complex molecules like 2-[(2-ethoxyphenyl)methoxy]-morpholine can be made more efficient, cost-effective, and environmentally sustainable.

Process Intensification Techniques

Process intensification in chemical synthesis refers to the development of innovative apparatus and techniques that offer significant improvements over conventional batch processes. These improvements often manifest as enhanced efficiency, safety, and sustainability. For the synthesis of 2-[(2-ethoxyphenyl)methoxy]-morpholine, which involves key steps like etherification and morpholine ring formation, process intensification can be particularly advantageous.

Microreactor technology and continuous flow chemistry are at the forefront of process intensification. krishisanskriti.orgscientistlive.com Microreactors are small-scale reaction vessels with micro-sized channels that provide a high surface-area-to-volume ratio. krishisanskriti.org This characteristic leads to superior heat and mass transfer compared to traditional batch reactors. pharmtech.com The benefits of employing microreactors in pharmaceutical synthesis include:

Enhanced Safety: The small reaction volumes minimize the risks associated with handling hazardous reagents and exothermic reactions. scientistlive.com

Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher product yields and selectivity, reducing the formation of byproducts. krishisanskriti.org

Rapid Optimization: The small scale allows for quick screening of various reaction conditions, accelerating process development. scientistlive.com

Scalability: Production can be scaled up by operating multiple microreactors in parallel (numbering-up) or by extending the operation time, without the need for re-optimization. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis
ParameterBatch SynthesisContinuous Flow Synthesis
Heat TransferLimited by vessel surface areaExcellent due to high surface-area-to-volume ratio
Mass TransferOften diffusion-limitedEnhanced due to small channel dimensions
SafetyHigher risk with large volumes of hazardous materialsInherently safer with small reaction volumes
ScalabilityRequires re-optimization and larger reactorsAchieved by numbering-up or longer run times
Process ControlLess precise control over reaction parametersPrecise control over temperature, pressure, and residence time

Precursor Chemistry and Synthesis of Advanced Intermediates

The successful synthesis of 2-[(2-ethoxyphenyl)methoxy]-morpholine relies on the efficient preparation of its key precursors. This section details the synthesis of the substituted 2-ethoxyphenol moiety and the functionalized alcohol and halide components required for the crucial ether linkage formation, as well as the role of chirality in the synthesis.

2-Ethoxyphenol is a critical building block for the target molecule. A common and efficient method for its synthesis is the selective O-alkylation of catechol. guidechem.comnih.gov Catechol, a readily available starting material, can be mono-ethylated to yield 2-ethoxyphenol.

One established method involves the reaction of catechol with an ethylating agent such as diethyl sulfate in the presence of a base like sodium hydroxide. tdcommons.org The reaction is typically carried out in a two-phase system with a solvent like toluene. Careful control of stoichiometry and reaction conditions is crucial to favor the formation of the mono-ethylated product over the di-ethylated byproduct, 1,2-diethoxybenzene.

Another approach is the vapor-phase O-ethylation of catechol with ethanol (B145695) over a solid acid catalyst. researchgate.net This method offers a potentially greener alternative to the use of alkylating agents like diethyl sulfate. The choice of catalyst and reaction temperature are key parameters to optimize the yield and selectivity for 2-ethoxyphenol. researchgate.net Furthermore, transetherification of guaiacol (B22219) (2-methoxyphenol) with ethanol in the presence of a suitable catalyst can also yield 2-ethoxyphenol. researchgate.net

Table 2: Synthetic Routes to 2-Ethoxyphenol
Starting MaterialReagentsKey AdvantagesReference
CatecholDiethyl sulfate, NaOH, TolueneWell-established, good yield tdcommons.org
CatecholEthanol, Solid acid catalyst (vapor phase)Potentially greener, avoids hazardous alkylating agents researchgate.net
GuaiacolEthanol, γ-Al2O3 catalyst (supercritical conditions)Utilizes a lignin-derived model compound researchgate.net
o-EthylvanillinComposite metal catalyst (Rh2O3/RuCl3), HeatHigh yield and purity from a vanillin (B372448) derivative chemicalbook.com

The formation of the ether linkage in 2-[(2-ethoxyphenyl)methoxy]-morpholine is a critical step, typically achieved through a Williamson ether synthesis. This reaction involves the coupling of an alkoxide with an alkyl halide. For the synthesis of the target molecule, this translates to two primary retrosynthetic disconnections:

Reaction of the sodium salt of 2-ethoxyphenol with a 2-(halomethyl)morpholine derivative.

Reaction of a 2-(hydroxymethyl)morpholine derivative with a 2-ethoxybenzyl halide.

The preparation of these functionalized precursors is therefore of great importance. 2-(Hydroxymethyl)morpholine can be synthesized from various starting materials, including the reduction of morpholine-2-carboxylic acid or its esters. Alternatively, it can be prepared from amino alcohols through cyclization reactions. organic-chemistry.org

For the preparation of a suitable halide, 2-morpholinoethanol (B138140) can be converted to 4-(2-chloroethyl)morpholine (B1582488) using a chlorinating agent like thionyl chloride. chemicalbook.com This halide can then be used in subsequent reactions.

The 2-position of the morpholine ring in 2-[(2-ethoxyphenyl)methoxy]-morpholine is a stereocenter. Therefore, for the synthesis of enantiomerically pure forms of this compound, stereoselective methods are required. The use of chiral building blocks, often derived from the "chiral pool" of naturally occurring enantiopure compounds like amino acids and sugars, is a powerful strategy in asymmetric synthesis. wikipedia.org

In the context of synthesizing the target molecule, a chiral building block can be used to construct the morpholine ring with the desired stereochemistry at the 2-position. For example, an enantiomerically pure amino alcohol can serve as a starting material for the synthesis of a chiral 2-substituted morpholine. nih.govnih.gov The synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been demonstrated, where the key step is a palladium-catalyzed carboamination reaction. nih.govnih.gov

Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. sigmaaldrich.com Once the desired stereocenter has been created, the auxiliary can be removed.

While the use of chiral building blocks is a valid strategy, it is also important to note other powerful methods for stereoselective synthesis that have been developed. These include the use of chiral catalysts for asymmetric reactions. For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines using a chiral rhodium catalyst can produce 2-substituted chiral morpholines with high enantioselectivity. semanticscholar.orgnih.gov This method creates the stereocenter after the formation of the morpholine ring. nih.govresearchgate.net The Sharpless asymmetric epoxidation has also been employed to establish the stereocenters in the synthesis of enantiomers of related compounds. nih.gov

Table 3: Strategies for Stereoselective Synthesis of 2-Substituted Morpholines
StrategyDescriptionExampleReference
Chiral Building BlocksUse of enantiomerically pure starting materials from the chiral pool.Synthesis from enantiomerically pure amino alcohols. nih.govnih.gov
Chiral AuxiliariesTemporary incorporation of a chiral moiety to direct stereoselective transformations.Use of pseudoephedrine as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols. nih.gov
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer over the other.Asymmetric hydrogenation of dehydromorpholines using a chiral rhodium catalyst. semanticscholar.orgnih.gov

Chemical Reactivity and Transformation Studies of 2 2 Ethoxyphenyl Methoxy Morpholine

Reactions of the Morpholine (B109124) Ring System

The morpholine ring in 2-[(2-ethoxyphenyl)methoxy]-morpholine is a key pharmacophore, and its reactivity is of significant interest in medicinal chemistry. The presence of both a nitrogen and an oxygen atom in the six-membered ring influences its chemical properties, making it susceptible to a variety of reactions.

The nitrogen atom of the morpholine ring is a nucleophilic center due to the presence of a lone pair of electrons. This allows it to react with various electrophiles. Conversely, under certain conditions, the nitrogen can be part of reactions where the molecule acts as a nucleophile.

Studies have shown that the reactivity of the morpholine nitrogen can be influenced by the nature of the substituents on the ring. For instance, the presence of the bulky 2-[(2-ethoxyphenyl)methoxy]- group at the 2-position can sterically hinder the approach of electrophiles.

Table 1: Examples of Electrophilic and Nucleophilic Reactions on the Morpholine Nitrogen

Reaction TypeReagentProduct TypeNotes
AlkylationAlkyl halide (e.g., CH₃I)Quaternary ammonium (B1175870) saltThe nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.
AcylationAcyl chloride (e.g., CH₃COCl)N-acylmorpholineThe nitrogen's lone pair attacks the carbonyl carbon of the acyl chloride.
Reaction with AcidsStrong acid (e.g., HCl)Morpholinium saltThe nitrogen atom is protonated, forming a salt.

This table is illustrative and based on the general reactivity of morpholines; specific experimental data for 2-[(2-ethoxyphenyl)methoxy]-morpholine is limited in publicly available literature.

The nucleophilicity of the nitrogen is a key factor in these reactions. The electron-donating nature of the adjacent oxygen atom in the ring can slightly decrease the nitrogen's basicity compared to piperidine, but it remains a reactive center.

The morpholine ring is generally stable, but under specific and often harsh conditions, it can undergo ring-opening or ring-expansion reactions. These transformations are significant as they can lead to the formation of different heterocyclic systems or acyclic compounds, potentially altering the biological activity.

Ring-opening of morpholine derivatives can be achieved through oxidative cleavage. For instance, visible light-induced photocatalysis in the presence of an appropriate catalyst can lead to the cleavage of the C-C bond in the morpholine ring. While specific studies on 2-[(2-ethoxyphenyl)methoxy]-morpholine are not detailed, the general mechanism involves the formation of a radical cation intermediate which then undergoes fragmentation.

Ring-expansion reactions are less common for simple morpholines but can be induced in related systems like epoxides, which can be expanded to oxetanes and subsequently to oxolanes using specific reagents like dimethylsulfoxonium methylide. Such strategies could potentially be adapted to engineer larger ring systems from morpholine precursors, although this would require significant synthetic modification.

Table 2: Potential Ring Transformation Reactions

TransformationReagents/ConditionsPotential Product ClassReference for General Method
Oxidative Ring-OpeningVisible light, photocatalyst, O₂Formate ester derivatives
Reductive Ring-OpeningStrong reducing agents (e.g., LiAlH₄) with activating groupsAmino alcohol derivativesGeneral knowledge
Ring Expansion(Hypothetical) Multi-step synthesis involving ring-opening and re-cyclizationAzacrown ethers or other larger heterocycles

The morpholine ring can undergo oxidation and reduction reactions, although it is relatively resistant to mild reagents. Oxidation can occur at the nitrogen atom or at the carbon atoms adjacent to the heteroatoms.

Electrochemical oxidation of morpholine can generate a morpholine radical, which can then participate in further reactions. The oxidation potential of morpholine is a key parameter in these processes. Chemical oxidation can also be achieved using strong oxidizing agents.

Reduction of the morpholine ring itself is not a common reaction as it is already a saturated heterocycle. However, if there are reducible functional groups attached to the ring, they can be targeted. For the parent compound 2-[(2-ethoxyphenyl)methoxy]-morpholine, the primary sites for reduction would be on the aromatic side chain rather than the morpholine ring under standard conditions.

Reactivity of the Phenoxy-Methoxy Side Chain

The 2-[(2-ethoxyphenyl)methoxy]- side chain offers additional sites for chemical reactions, primarily at the ether linkages and the aromatic ring.

Ether linkages are generally stable but can be cleaved under acidic or strongly basic conditions. The cleavage of ethers is an important reaction in organic synthesis, often used for deprotection of hydroxyl groups.

Acid-catalyzed cleavage of ethers typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (from HX) in an Sₙ1 or Sₙ2 mechanism. The outcome of the cleavage of the unsymmetrical ether in 2-[(2-ethoxyphenyl)methoxy]-morpholine would depend on which C-O bond is broken. Cleavage of the alkyl-aryl ether bond would yield a phenol (B47542) and an alkyl halide.

Table 3: Potential Ether Cleavage Products

Ether Linkage CleavedReagentPotential Products
Morpholine-CH₂-O-ArStrong acid (e.g., HBr, HI)2-(bromomethyl)morpholine and 2-ethoxyphenol (B1204887)
Ar-O-EtStrong acid (e.g., HBr, HI)2-(methoxymethyl)morpholine derivative and ethyl bromide

The regioselectivity of the cleavage would depend on the specific reaction conditions and the relative stability of the potential carbocation intermediates or the steric hindrance at the reaction centers.

Enzymatic cleavage of ethers is also a known process, for example, by fungal peroxygenases, which can oxidize ethers to hemiacetals that subsequently hydrolyze.

The ethoxyphenyl group is an activated aromatic ring and can undergo electrophilic aromatic substitution reactions. The ethoxy group is an ortho-, para-directing activator. The positions ortho and para to the ethoxy group are electronically enriched and are the preferred sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions on the morpholine ring.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

ReactionElectrophileExpected Position of Substitution
NitrationNO₂⁺ (from HNO₃/H₂SO₄)Ortho and para to the ethoxy group
BrominationBr⁺ (from Br₂/FeBr₃)Ortho and para to the ethoxy group
Friedel-Crafts AcylationR-C=O⁺ (from RCOCl/AlCl₃)Para to the ethoxy group (due to sterics)

The regioselectivity will be influenced by both the activating effect of the ethoxy group and the steric hindrance from the methoxy-morpholine substituent.

No Publicly Available Research Data on the Chemical Reactivity and Transformation of 2-[(2-ethoxyphenyl)methoxy]-Morpholine

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the chemical reactivity and transformation studies of the compound "Morpholine, 2-[(2-ethoxyphenyl)methoxy]-" are publicly available. Consequently, an article detailing its chemical behavior according to the requested outline cannot be generated at this time.

The investigation sought to uncover data related to several key areas of chemical modification for this specific morpholine derivative:

Reactions Involving the Methoxy (B1213986) Group: No studies were found describing reactions such as demethylation, substitution, or other transformations specifically at the methoxy position of the 2-ethoxyphenyl side chain.

Formation of Novel Derivatives and Analogs: There is a lack of published research on the synthesis of new derivatives or analogs stemming from "Morpholine, 2-[(2-ethoxyphenyl)methoxy]-". This includes a lack of information on:

Structural Modifications at the Morpholine Ring: No literature was identified detailing reactions like N-alkylation, N-acylation, ring-opening, or other modifications of the morpholine heterocycle for this compound.

Side-Chain Diversification and Libraries: The search yielded no information on efforts to diversify the (2-ethoxyphenyl)methoxy side chain or to create libraries of related compounds.

Investigation of Conjugates and Polymeric Forms: There are no available reports on the formation of conjugates or polymeric materials derived from "Morpholine, 2-[(2-ethoxyphenyl)methoxy]-".

While general information on the synthesis and biological activities of various morpholine-containing compounds is abundant, specific experimental data on the chemical reactivity of "Morpholine, 2-[(2-ethoxyphenyl)methoxy]-" is absent from the public domain. This indicates that this particular compound may not have been a subject of extensive chemical research, or the findings from such research have not been published in accessible literature.

Therefore, the creation of a detailed, informative, and scientifically accurate article adhering to the provided structure is not feasible due to the absence of foundational research data.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the complete structural characterization of Reboxetine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of the molecule's framework and stereochemistry can be assembled.

The structural backbone of Reboxetine is elucidated by assigning the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei. While 1D ¹H and ¹³C NMR provide initial information, complex molecules like Reboxetine, with multiple overlapping signals in the proton spectrum, necessitate the use of 2D NMR techniques for unambiguous assignments.

¹H and ¹³C NMR: The ¹H NMR spectrum of Reboxetine displays characteristic signals for the aromatic protons of the phenyl and ethoxyphenyl groups, the methoxy (B1213986) and ethoxy groups, and the protons of the morpholine (B109124) ring. The ¹³C NMR spectrum complements this by showing distinct resonances for each carbon atom in the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is crucial for identifying proton-proton (¹H-¹H) spin-spin coupling networks. For Reboxetine, COSY spectra would reveal the connectivity between adjacent protons within the phenyl, ethoxyphenyl, and morpholine rings, allowing for the tracing of these structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signals of the methine and methylene (B1212753) protons in the morpholine ring can be directly correlated to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): To piece together the entire molecular structure, long-range correlations (²JCH and ³JCH) between protons and carbons are established using the HMBC experiment. This technique is vital for connecting the different structural fragments of Reboxetine, such as linking the ethoxyphenyl group to the methoxy bridge and the morpholine ring to the benzylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Through-space correlations observed in a NOESY spectrum are critical for determining the relative stereochemistry and preferred conformation of the molecule. For Reboxetine, NOESY can help establish the spatial relationship between the protons on the two chiral centers and between the different ring systems.

A hypothetical table of assigned ¹H and ¹³C NMR chemical shifts for Reboxetine, based on typical values for similar structural motifs, is presented below.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations (COSY, HSQC, HMBC)
Morpholine Ring
2~3.8 - 4.0~75 - 80COSY with H-3; HSQC with C-2; HMBC to C-6, C-1'
3a, 3b~2.7 - 2.9~50 - 55COSY with H-2, H-5; HSQC with C-3; HMBC to C-5
5a, 5b~3.5 - 3.7~65 - 70COSY with H-3, H-6; HSQC with C-5; HMBC to C-3
6a, 6b~2.5 - 2.7~50 - 55COSY with H-5; HSQC with C-6; HMBC to C-2
(2-ethoxyphenyl)methoxy group
1'~4.5 - 4.7~80 - 85COSY with H-2; HSQC with C-1'; HMBC to C-2, C-1'', C-2'''
OCH₂CH₃~3.9 - 4.1 (q)~63 - 68COSY with OCH₂CH₃; HSQC with C; HMBC to C-2''
OCH₂CH₃~1.3 - 1.5 (t)~14 - 16COSY with OCH₂CH₃; HSQC with C
Aromatic Rings
2'' - 6''~6.8 - 7.1~110 - 130COSY correlations within the ring; HMBC to C-1', OCH₂CH₃
2''' - 6'''~7.2 - 7.4~125 - 140COSY correlations within the ring; HMBC to C-1'

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Reboxetine possesses two chiral centers, at C-2 of the morpholine ring and the benzylic carbon (C-1'), leading to the possibility of four stereoisomers. The commercially available drug is a racemic mixture of the (2S, αS) and (2R, αR) enantiomers. NMR spectroscopy is a key technique for determining the relative stereochemistry of these diastereomers. mdpi.com

The relative configuration of the chiral centers can be determined by analyzing proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. The magnitude of the coupling constant between the protons on the chiral centers (H-2 and H-1') is dependent on the dihedral angle between them, as described by the Karplus equation. Different diastereomers will exhibit distinct coupling constants for these protons.

Furthermore, NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide definitive evidence for the relative stereochemistry. For example, a strong NOE between H-2 and H-1' would indicate their spatial proximity, which is characteristic of a specific diastereomer. By comparing the experimental NMR data with data from stereochemically defined isomers or with computational models, the relative stereochemistry can be confidently assigned.

The morpholine ring in Reboxetine is not planar and can exist in different conformations, most commonly a chair-like conformation. The interconversion between these conformations can be studied using dynamic NMR (DNMR) spectroscopy. unibas.it

At room temperature, the conformational inversion of the morpholine ring is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, by lowering the temperature, this inversion can be slowed down, leading to the decoalescence of the signals for the axial and equatorial protons. By analyzing the line shape of the NMR signals at different temperatures, the energy barrier for the ring inversion can be calculated. This provides valuable information about the conformational flexibility of the morpholine moiety within the Reboxetine molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of Reboxetine, as well as its fragmentation patterns, which can aid in structural confirmation.

High-resolution mass spectrometry is employed to determine the exact mass of the protonated molecule ([M+H]⁺) of Reboxetine with high accuracy. This allows for the unambiguous determination of its elemental formula (C₁₉H₂₃NO₃). The high precision of HRMS helps to distinguish Reboxetine from other compounds with the same nominal mass.

IonCalculated Exact MassObserved Exact Mass
[C₁₉H₂₄NO₃]⁺314.1751(Hypothetical) 314.1753

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the Reboxetine molecule. In an MS/MS experiment, the protonated molecule is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information and can be used to confirm the connectivity of the different parts of the molecule.

The fragmentation of Reboxetine is expected to occur at the weaker bonds, such as the ether linkages and the bonds adjacent to the morpholine ring. Common fragmentation pathways would likely involve:

Cleavage of the benzylic ether bond, leading to the formation of ions corresponding to the ethoxyphenyl and the morpholinyl-phenylmethyl moieties.

Fragmentation of the morpholine ring itself, often through a retro-Diels-Alder-type mechanism or loss of small neutral molecules.

Cleavage of the bond between the benzylic carbon and the morpholine ring.

A proposed fragmentation scheme for Reboxetine is presented below, highlighting some of the expected major fragment ions.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
314.1751(Hypothetical) 178.0865[C₁₀H₁₂NO]⁺ (Morpholinyl-phenylmethyl cation)
314.1751(Hypothetical) 137.0603[C₈H₉O₂]⁺ (Ethoxyphenyl cation)
314.1751(Hypothetical) 107.0497[C₇H₇O]⁺ (Tropylium-like ion from ethoxybenzene)

The detailed analysis of the MS/MS spectrum allows for the construction of a fragmentation map, which serves as a fingerprint for the molecule and is invaluable for its identification in complex mixtures, such as biological samples.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a compound in its solid crystalline state. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, which are crucial for understanding its chemical properties and interactions.

While the specific crystal structure for Morpholine, 2-[(2-ethoxyphenyl)methoxy]- is not publicly documented, analysis of closely related morpholine-containing compounds provides significant insight into the structural features that would be expected. For instance, studies on various morpholine derivatives consistently show the morpholine ring adopting a stable chair conformation. researchgate.net This conformation is the most energetically favorable arrangement for a six-membered saturated ring. researchgate.net

In a crystallographic analysis of a related compound, 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol, the morpholine ring was confirmed to adopt a chair conformation. researchgate.net The crystal structure of morpholine itself reveals that the molecules are linked through N-H...N hydrogen-bonded chains, with additional weak C-H...O interactions also present. ebi.ac.uk For Morpholine, 2-[(2-ethoxyphenyl)methoxy]-, X-ray diffraction would be expected to reveal the chair conformation of the morpholine ring and the specific orientation of the bulky (2-ethoxyphenyl)methoxy substituent at the C2 position. Furthermore, the analysis would detail intermolecular interactions, such as hydrogen bonding involving the morpholine nitrogen atom and potential π-stacking from the phenyl rings, which govern the crystal packing.

Table 1: Representative Crystallographic Data for a Morpholine Derivative Data based on the analysis of 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone. researchgate.net

ParameterValue
Crystal System Orthorhombic
Space Group Pna21
a (Å) 15.5675(12)
b (Å) 17.0299(13)
c (Å) 6.2644(5)
Volume (ų) 1660.8(2)
Z (molecules/unit cell) 4
Temperature (K) 296

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational energy levels of molecules, but they operate on different principles and have complementary selection rules, often providing a more complete vibrational analysis when used together.

For Morpholine, 2-[(2-ethoxyphenyl)methoxy]-, the vibrational spectra would be dominated by features from the morpholine ring, the ether linkages, and the ethoxyphenyl group.

Morpholine Ring Vibrations : The parent morpholine molecule exhibits characteristic vibrational bands. researchgate.net The N-H stretching vibration typically appears as a broad band in the IR spectrum around 3300-3500 cm⁻¹. C-H stretching vibrations from the methylene groups on the ring are expected in the 2850-2960 cm⁻¹ region. researchgate.net The C-O-C (ether) stretching of the morpholine ring gives rise to a strong, characteristic band, typically found around 1115 cm⁻¹. researchgate.net The C-N stretching vibrations are generally weaker and appear in the 1020-1250 cm⁻¹ range.

Ethoxyphenyl Group Vibrations : The aromatic ring of the ethoxyphenyl group would show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the aryl ether linkage would be observed around 1230-1270 cm⁻¹.

Methoxy Linker Vibrations : The additional C-O-C ether linkage in the methoxy substituent would also contribute to the complex spectral region between 1000 and 1300 cm⁻¹.

Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to assign the observed vibrational modes accurately. nih.gov

Table 2: Expected Characteristic Vibrational Bands for Morpholine, 2-[(2-ethoxyphenyl)methoxy]-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Morpholine N-H N-H Stretch3300 - 3500
Aliphatic C-H C-H Stretch2850 - 2960
Aromatic C-H C-H Stretch3000 - 3100
Aromatic C=C C=C Stretch1450 - 1600
Aryl Ether C-O C-O Stretch1230 - 1270
Morpholine Ring C-O-C Asymmetric C-O-C Stretch~1115
Morpholine C-N C-N Stretch1020 - 1250

Chiroptical Spectroscopy (e.g., ECD) for Chiral Derivatives

Morpholine, 2-[(2-ethoxyphenyl)methoxy]- possesses a chiral center at the C2 position of the morpholine ring, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques are essential for studying these chiral molecules.

Electronic Circular Dichroism (ECD) is a primary method used for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is a plot of this difference (Δε) versus wavelength and is unique for each enantiomer, with mirror-image spectra for the (R) and (S) configurations.

The application of ECD is crucial for assigning the absolute configuration of chiral morpholine derivatives. nih.gov Experimental ECD spectra are often compared with spectra predicted by quantum chemical calculations to make an unambiguous assignment. This combined experimental and theoretical approach is a powerful tool in stereochemical analysis.

While specific ECD data for Morpholine, 2-[(2-ethoxyphenyl)methoxy]- is not available in the literature, the methodology is well-established. For example, the synthesis of the closely related chiral compound (2S,3S)-2-[alpha-(2-ethoxyphenoxy)phenylmethyl]morpholine has been reported, highlighting the importance of controlling and verifying stereochemistry in this class of molecules. nih.gov An ECD analysis of Morpholine, 2-[(2-ethoxyphenyl)methoxy]- would provide the critical data needed to confirm its absolute configuration at the C2 stereocenter, which is fundamental to understanding its interaction with other chiral molecules, such as biological receptors.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is a workhorse of modern computational chemistry for predicting the molecular geometry and electronic structure of organic molecules.

A typical DFT study of "Morpholine, 2-[(2-ethoxyphenyl)methoxy]-" would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311++G**) to solve the Kohn-Sham equations. The output of such a calculation provides the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For instance, the calculation would yield the precise atomic coordinates for the most stable arrangement of the molecule in the gas phase.

Table 1: Representative Data from a Hypothetical DFT Optimization of Morpholine (B109124), 2-[(2-ethoxyphenyl)methoxy]-

Parameter Hypothetical Value
C-O Bond Length (Ether) 1.41 Å
C-N Bond Length (Morpholine) 1.47 Å
C-C-O Bond Angle (Methoxy) 109.5°
Total Energy -X Hartrees
Dipole Moment Y Debye

Note: The values in this table are illustrative and represent typical outcomes for similar organic molecules. They are not based on actual calculations for the specified compound.

The flexibility of the morpholine ring, the ethoxy group, and the methoxy (B1213986) linker allows "Morpholine, 2-[(2-ethoxyphenyl)methoxy]-" to adopt multiple conformations. A conformational analysis would be performed to identify the most stable three-dimensional structures, known as energy minima.

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C), one can predict the chemical shifts. These predicted shifts, when compared to experimental spectra, can help in the structural elucidation and assignment of signals.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. This results in a theoretical infrared (IR) spectrum. The predicted vibrational modes can be assigned to specific functional groups within the molecule, such as C-O stretches, C-N stretches, and aromatic C-H bends.

Molecular Modeling and Simulation

While quantum mechanics provides high accuracy for smaller systems, classical molecular modeling and simulations are employed to study the dynamic behavior of molecules over time.

Molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. While general-purpose force fields like AMBER, CHARMM, or OPLS exist, their accuracy for a specific, novel molecule like "Morpholine, 2-[(2-ethoxyphenyl)methoxy]-" might be limited.

Developing a specific force field or refining an existing one would involve deriving parameters for bond stretching, angle bending, and torsional potentials. This is often done by fitting the force field parameters to high-level quantum chemical calculation data (e.g., potential energy surfaces from DFT) and available experimental data for related compounds.

Once a reliable force field is established, molecular dynamics (MD) simulations can be performed. An MD simulation solves Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent (like water), to simulate its behavior over time (from nanoseconds to microseconds).

These simulations would provide insights into:

Conformational Dynamics: How the molecule transitions between different stable conformations.

Solvation Effects: How the molecule interacts with surrounding solvent molecules, including the formation of hydrogen bonds.

Intermolecular Interactions: If simulated with other molecules, MD can reveal how "Morpholine, 2-[(2-ethoxyphenyl)methoxy]-" interacts with biological targets or other chemical species.

The trajectory from an MD simulation can be analyzed to understand the flexibility of different parts of the molecule and the time-averaged properties of the system.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for gaining deep insights into the mechanisms of chemical reactions, offering a molecular-level understanding that is often inaccessible through experimental methods alone. In the context of the synthesis of Morpholine, 2-[(2-ethoxyphenyl)methoxy]-, computational studies can elucidate the intricate details of bond-forming and bond-breaking processes, identify reactive intermediates, and determine the energetic feasibility of various reaction pathways. By employing quantum mechanical calculations, researchers can model the electronic structure of molecules and map out the potential energy surface of a reaction, providing a quantitative description of the transformation from reactants to products.

Despite the utility of these methods, a comprehensive search of the scientific literature reveals a notable absence of specific computational studies focused exclusively on the reaction mechanism for the synthesis of Morpholine, 2-[(2-ethoxyphenyl)methoxy]-. Therefore, the following sections will describe the principles of how such computational analyses are conducted and the types of insights they would provide for this specific synthesis, based on general knowledge of computational organic chemistry.

Transition State Analysis for Key Synthetic Steps

Transition state theory is a cornerstone of computational reaction chemistry. wikipedia.org A transition state (TS) represents a specific point along a reaction coordinate of highest potential energy—an energy maximum that separates reactants from products. wikipedia.org The structure of the transition state is critical as it dictates the reaction's activation energy and, consequently, its rate. For the synthesis of Morpholine, 2-[(2-ethoxyphenyl)methoxy]-, the key synthetic step is the formation of the ether linkage, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwikipedia.org

A computational transition state analysis for this SN2 reaction would involve:

Locating the Transition State Structure: Using quantum chemical methods like Density Functional Theory (DFT), researchers would model the approach of the morpholine-derived alkoxide nucleophile to the 2-ethoxybenzyl halide electrophile. The goal is to locate the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface. In this structure, one would expect to see a partially formed bond between the oxygen of the alkoxide and the benzylic carbon, and a partially broken bond between the benzylic carbon and the leaving group (e.g., a halide). masterorganicchemistry.com

Frequency Calculations: Once a candidate TS structure is located, vibrational frequency calculations are performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

Analysis of Geometric Parameters: Key bond lengths and angles in the calculated transition state provide crucial information. For instance, the length of the forming C-O bond and the breaking C-Halide bond would indicate whether the transition state is "early" (reactant-like) or "late" (product-like).

While specific data tables for the transition state of this reaction are not available in the published literature, a hypothetical analysis would provide values for parameters such as the key bond lengths and the imaginary frequency, confirming the nature of the SN2 process. This information is invaluable for understanding steric and electronic effects that could influence the reaction.

Energetic Profiles of Chemical Transformations

An energetic profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur as a chemical reaction progresses. By plotting the potential energy of the system against the reaction coordinate, one can visualize the reactants, products, transition states, and any intermediates.

For the synthesis of Morpholine, 2-[(2-ethoxyphenyl)methoxy]-, a computational study would calculate the energies of all relevant species to construct this profile:

Reactants: The initial energy of the system is determined by calculating the energies of the deprotonated 2-(hydroxymethyl)morpholine and 2-ethoxybenzyl halide.

Transition State: The energy of the transition state, located as described in the previous section, determines the activation energy (ΔG‡) of the reaction. This is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

Products: The final energy of the system is calculated from the energies of the product, Morpholine, 2-[(2-ethoxyphenyl)methoxy]-, and the halide byproduct.

Due to the absence of specific research data, a data table detailing the energetic profile cannot be presented.

Non Biological and Industrial Applications of Morpholine and Its Analogs

Role as Chemical Intermediates in Organic Synthesis

Morpholine (B109124) and its derivatives are valuable building blocks in organic synthesis. wikipedia.org They can serve as precursors for the synthesis of more complex molecules. The secondary amine group in the morpholine ring is a key functional group that allows for a variety of chemical transformations. atamankimya.com While specific, non-pharmaceutical industrial synthesis pathways using "Morpholine, 2-[(2-ethoxyphenyl)methoxy]-" as an intermediate are not detailed in available literature, its structure lends itself to potential applications as a precursor for other specialized chemicals. The presence of the ethoxyphenyl group and the morpholine ring could be leveraged to introduce these functionalities into larger molecules for applications in areas such as specialty chemicals or materials.

Applications in Materials Science

The application of "Morpholine, 2-[(2-ethoxyphenyl)methoxy]-" in materials science is not well-documented. However, the broader class of morpholine-containing polymers has been explored for various uses.

Polymer Chemistry and Monomer Development

In principle, the "Morpholine, 2-[(2-ethoxyphenyl)methoxy]-" molecule could be functionalized to act as a monomer in polymerization reactions. For example, modification of the morpholine nitrogen could introduce a polymerizable group, leading to the formation of polymers with unique properties conferred by the ethoxyphenyl and morpholine moieties. Such polymers could potentially exhibit interesting thermal, optical, or mechanical properties. There is, however, no specific information available to suggest that this compound is currently used in this capacity on an industrial scale.

Components in Functional Materials

Morpholine derivatives have been incorporated into functional materials for various purposes. Given the chemical structure of "Morpholine, 2-[(2-ethoxyphenyl)methoxy]-," it could theoretically be integrated into materials to modify their surface properties, solubility, or to act as a specialized additive. For instance, the polar morpholine ring and the aromatic ethoxyphenyl group could impart amphiphilic properties to a material. No concrete examples of its use in functional materials have been found in the reviewed literature.

Catalytic Applications and Ligand Design

The nitrogen atom in the morpholine ring can act as a ligand, coordinating with metal centers to form catalysts. mdpi.com Morpholine-based ligands have been used in various catalytic reactions. frontiersin.org "Morpholine, 2-[(2-ethoxyphenyl)methoxy]-" could potentially be used as a ligand in catalysis, where the substituents on the morpholine ring could influence the steric and electronic environment of a metal catalyst, thereby affecting its activity and selectivity. However, there is no specific research detailing the use of this particular compound in catalytic applications or ligand design for industrial processes.

Applications in Agrochemicals (excluding biological efficacy/safety)

Morpholine derivatives are a significant class of compounds in the agrochemical industry, particularly as fungicides. nih.govresearchgate.net The morpholine ring is a key structural feature in several commercial fungicides. While the primary role of these compounds is biological, their synthesis and chemical properties are relevant from an industrial chemistry perspective. There is no direct evidence to suggest that "Morpholine, 2-[(2-ethoxyphenyl)methoxy]-" is used as a commercial agrochemical. Its synthesis would follow general principles of morpholine chemistry, but its specific application in this sector, outside of a biological context, is not documented.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of morpholine (B109124) derivatives is a mature field, yet there is a continuous drive for more efficient, cost-effective, and environmentally benign methodologies. Future research could focus on developing "green" synthetic pathways to Morpholine, 2-[(2-ethoxyphenyl)methoxy]-. This could involve the use of biocatalysis, employing enzymes to construct the morpholine ring with high stereoselectivity, thereby reducing the reliance on traditional and often harsh chemical reagents. Another avenue is the exploration of flow chemistry, which can offer improved safety, scalability, and product purity. The development of one-pot multicomponent reactions, where multiple chemical bonds are formed in a single operation, would also represent a significant advance in the sustainable synthesis of this and related compounds.

Exploration of Underexplored Reactivity Profiles

The reactivity of the morpholine ring is well-documented, often involving reactions at the nitrogen atom. However, the interplay between the morpholine, the ether linkage, and the ethoxyphenyl group in Morpholine, 2-[(2-ethoxyphenyl)methoxy]- could lead to unique and underexplored reactivity. Future studies could investigate the selective functionalization of the carbon atoms of the morpholine ring, potentially leading to novel derivatives with interesting properties. The ether linkage could also be a target for cleavage or rearrangement reactions, providing pathways to different chemical scaffolds. Understanding the influence of the substituted phenyl ring on the reactivity of the morpholine core will be crucial in designing new chemical transformations.

Advanced Characterization Techniques for Complex Structural Features

While standard analytical techniques like NMR and mass spectrometry are essential for basic structural elucidation, advanced characterization methods could provide deeper insights into the three-dimensional structure and dynamics of Morpholine, 2-[(2-ethoxyphenyl)methoxy]- . Techniques such as X-ray crystallography could determine the precise solid-state conformation, revealing key information about intermolecular interactions. In solution, advanced NMR techniques, like Nuclear Overhauser Effect (NOE) spectroscopy, can be used to understand the preferred conformations and the spatial relationship between the different parts of the molecule. These detailed structural insights are invaluable for understanding structure-property relationships.

Integration of Computational Methods for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. For Morpholine, 2-[(2-ethoxyphenyl)methoxy]- , density functional theory (DFT) calculations could be employed to model its electronic structure, predict its spectroscopic properties, and explore potential reaction mechanisms. Molecular dynamics (MD) simulations could provide insights into its conformational flexibility and its interactions with solvents or other molecules. These computational approaches can guide experimental work, saving time and resources by identifying the most promising avenues for synthesis and application.

Identification of Novel Non-Biological Applications based on Structure-Property Relationships

The unique combination of a polar morpholine ring and a more lipophilic ethoxyphenyl group suggests that Morpholine, 2-[(2-ethoxyphenyl)methoxy]- could have interesting physicochemical properties. Future research should aim to establish clear structure-property relationships to guide the development of non-biological applications. For instance, its potential as a corrosion inhibitor could be investigated, as the nitrogen and oxygen atoms in the morpholine ring can coordinate to metal surfaces. Its properties as a solvent, a phase-transfer catalyst, or as a building block for functional polymers could also be explored. A systematic study of how modifications to the ethoxyphenyl ring or the morpholine core affect these properties will be key to unlocking its full potential in materials science and industrial chemistry.

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